2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide , reflects its hybrid structure comprising a thiazolidinedione core, a 2-chlorobenzylidene substituent, and a chromenone-linked acetamide group. The systematic naming follows priority rules for heterocyclic systems:
- Thiazolidinedione backbone : The parent structure is a 1,3-thiazolidine ring substituted with two ketone groups at positions 2 and 4.
- Benzylidene substituent : A 2-chlorophenyl group is attached via a double bond at position 5 of the thiazolidinedione ring, with the (Z)-configuration denoting the spatial arrangement of substituents around the double bond.
- Acetamide side chain : A methylene bridge (-CH2-) connects the thiazolidinedione’s nitrogen at position 3 to an acetamide group.
- Chromenone moiety : The acetamide’s nitrogen is bonded to a 6-substituted 2H-chromen-2-one system, characterized by a fused benzene and pyrone ring.
The molecular formula, C21H13ClN2O5S , confirms the presence of 21 carbon atoms, one chlorine atom, and functional groups critical for hydrogen bonding and π-π interactions.
Molecular Geometry and Stereochemical Analysis
The compound’s geometry is defined by three key structural features:
- Thiazolidinedione ring conformation : The non-aromatic five-membered thiazolidinedione adopts an envelope conformation, with the sulfur atom at the flap position. The 2,4-diketone groups introduce planarity, facilitating resonance stabilization.
- (Z)-Configuration of the benzylidene group : The 2-chlorophenyl substituent and the thiazolidinedione’s C4 carbonyl group reside on the same side of the double bond (Figure 1). This configuration minimizes steric hindrance between the chlorine atom and the chromenone moiety, as evidenced by computational models.
- Chromenone-acetamide orientation : The chromenone system’s 6-position substitution orients the acetamide group orthogonally to the thiazolidinedione plane, creating a T-shaped topology. This arrangement enhances intramolecular hydrogen bonding between the chromenone’s ketone oxygen and the acetamide’s NH group.
Table 1 : Key bond lengths and angles derived from computational modeling
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C5=N1 (thiazolidinedione) | 1.28 Å | Double bond character, planar geometry |
| C7-Cl (benzylidene) | 1.74 Å | Typical for C-Cl single bonds |
| C9=O1 (chromenone) | 1.21 Å | Resonance with adjacent carbonyl group |
| N2-C13 (acetamide) | 1.34 Å | Partial double bond due to conjugation |
Comparative Structural Analysis with Thiazolidinedione-Chromenone Hybrid Derivatives
The compound’s structure diverges from classical thiazolidinedione derivatives in three aspects:
Substituent position on benzylidene : Unlike para-substituted analogs (e.g., 4-chlorobenzylidene in CID 6237761), the ortho-chloro substitution in this compound introduces steric constraints that alter PPARγ binding pocket interactions. Computational docking studies suggest the chlorine atom occupies a hydrophobic subpocket typically inaccessible to bulkier para-substituted derivatives.
Chromenone vs. aryl/acyl groups : Replacing traditional phenyl (e.g., rosiglitazone) or indole rings with a chromenone system enhances π-stacking potential due to the fused aromatic system. This modification increases solubility compared to wholly non-polar analogs, as evidenced by logP values (calculated logP = 3.1 vs. 4.2 for rosiglitazone).
Table 2 : Structural comparison with selected thiazolidinedione hybrids
| Compound | R1 (Benzylidene) | R2 (Side Chain) | Key Structural Feature |
|---|---|---|---|
| Rosiglitazone | 4-CH3O | Pyridylethyl | Para-methoxy enhances PPARγ affinity |
| CID 6237761 | 4-Cl | Coumarin-6-acetamide | Para-chloro |
Properties
Molecular Formula |
C21H13ClN2O5S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H13ClN2O5S/c22-15-4-2-1-3-12(15)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-7-16-13(9-14)5-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-10- |
InChI Key |
BMOIJPLHDZHFBZ-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Formation of the Thiazolidinedione Core
The thiazolidinedione ring is typically synthesized via Knoevenagel condensation between an aldehyde and 2,4-thiazolidinedione. For the target compound, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde (or analogous coumarin aldehydes) serves as the starting material. In a representative procedure, equimolar quantities of the aldehyde and 2,4-thiazolidinedione are refluxed in acetic acid with anhydrous sodium acetate as a catalyst, yielding the 5-(chromenyl)methylene-2,4-thiazolidinedione intermediate. The reaction proceeds via nucleophilic attack of the thiazolidinedione’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.
Key parameters influencing yield and stereochemistry include:
Acetamide Linkage Formation
Coupling the thiazolidinedione intermediate to the coumarin moiety involves nucleophilic acyl substitution. Two predominant strategies are documented:
Strategy A: Bromoacetyl Coupling
-
Synthesis of 3-(N-Bromoacetyl amino)Coumarin :
-
Alkylation of Thiazolidinedione Potassium Salt :
Strategy B: Hydrazide Intermediate Cyclization
-
Formation of Coumarin Hydrazide :
-
Condensation with Thiazolidinedione :
Optimization of Reaction Conditions
Solvent and Catalytic Systems
-
DMF vs. Acetic Acid : DMF enhances solubility of intermediates in alkylation reactions but may promote side reactions at elevated temperatures. Acetic acid is preferred for condensations due to its dual role as solvent and proton donor.
-
Catalysts : Anhydrous ZnCl₂ accelerates cyclization in thioglycolic acid-mediated reactions, improving yields by 15–20%.
Stereochemical Control
The Z-configuration at the benzylidene double bond is critical for bioactivity. Key measures include:
-
Low-Temperature Quenching : Rapid cooling post-condensation minimizes isomerization.
-
Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) separates Z/E isomers.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structural features allow for modifications that can lead to a variety of derivatives with distinct properties.
Biology
Research has indicated that the compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its interaction with biological targets, particularly enzymes and receptors involved in disease pathways.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways critical for cancer cell proliferation.
Medicine
The compound is being explored for therapeutic applications due to its biological activity. Its potential as a lead compound in drug development is noteworthy, particularly in the context of designing new anticancer agents.
Table: Biological Activities and Mechanisms
| Activity Type | Target | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacterial Enzymes | Inhibition of enzyme activity |
| Anticancer | Cancer Cell Lines | Induction of apoptosis via signaling pathways |
Industry
In industrial applications, this compound can be utilized in the formulation of new materials with tailored properties. Its chemical structure allows it to act as a modifier or stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways related to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazolidinone Core
The thiazolidinone ring is a common pharmacophore in medicinal chemistry. Key structural analogs differ in:
2-Methoxybenzylidene (e.g., ): Methoxy groups enhance lipophilicity and may influence metabolic stability . Cinnamylidene (e.g., 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(2-oxo-2H-chromen-6-yl)acetamide, ): The extended conjugation of the cinnamylidene group could enhance π-π stacking interactions .
Thiazolidinone modifications: Thioxo vs. dioxo: Replacement of the 4-oxo group with a thioxo (e.g., ) increases sulfur-mediated interactions but may reduce solubility . Coumarin vs.
Structural Characterization
Spectral data (IR, NMR, MS) from and confirm the integrity of thiazolidinone-coumarin hybrids. For example:
Biological Activity
The compound 2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₇ClN₂O₅S₂
- Molecular Weight : 428.9 g/mol
- CAS Number : 902019-31-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with tumor growth and metastasis.
- Induction of Apoptosis : Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties:
- A study demonstrated that related thiazolidinones showed potent antitumor effects against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC₅₀ values indicating effective cytotoxicity .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 18 | A549 | 10 | Apoptosis induction |
| 18 | MCF-7 | 12 | Cell cycle arrest |
| 18 | HeLa | 8 | Extrinsic pathway activation |
Antibacterial Activity
In addition to anticancer properties, the compound has shown promising antibacterial activity:
- In vitro studies revealed that several thiazolidine derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential as antibacterial agents .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
-
Synthesis and Structure-Activity Relationship (SAR) :
- The synthesis of the compound involves the condensation of specific aldehydes with thiazolidine derivatives under basic conditions, leading to a variety of structural modifications that influence biological activity. SAR studies indicate that substituents on the benzylidene moiety significantly affect potency against cancer cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
